Patented Enantiomer Specificity in Pharmaceutical Intermediate Synthesis
The Wyeth patent US6800764B2 explicitly claims the (S)-enantiomer of 2-amino-3-ethylpentanol as the preferred and specific β-amino alcohol intermediate, claiming the final N-sulfonyl-β-amino alcohol products in chirally pure form with defined stereochemistry [1]. This stands in contrast to the (R)-enantiomer (CAS 2227845-36-3), which is not claimed for the same pharmaceutical application, indicating a stereospecific requirement for the (S)-configuration in the target compound class .
| Evidence Dimension | Stereochemical patent specificity for pharmaceutical intermediate |
|---|---|
| Target Compound Data | (S)-2-Amino-3-ethylpentanol explicitly claimed in US6800764B2 as the required enantiomer for chirally pure N-sulfonyl-β-amino alcohol synthesis |
| Comparator Or Baseline | (R)-2-Amino-3-ethylpentan-1-ol (CAS 2227845-36-3) not claimed in the same patent; other β-amino alcohols not covered by this patent's claims |
| Quantified Difference | Qualitative: patent exclusivity of the (S)-enantiomer for the specified pharmaceutical intermediate application |
| Conditions | Patent claims define the scope of the invention; the (S)-enantiomer is the only stereoisomer claimed in the key examples |
Why This Matters
For procurement in pharmaceutical process chemistry, the (S)-enantiomer is the legally and operationally required intermediate, as the patent pathway is built around its stereochemistry, which cannot be replaced by the (R)-enantiomer or racemate without redevelopment of the synthetic route.
- [1] Kreft, A. F. et al., assignors to Wyeth. Process for the synthesis of chirally pure beta-amino-alcohols. US Patent 6,800,764 B2, issued October 5, 2004. View Source
